molecular formula C25H31ClN2OS2 B11652222 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate

2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11652222
M. Wt: 475.1 g/mol
InChI Key: RMFSHOXHGODKAK-UHFFFAOYSA-N
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Description

  • This compound features a complex structure with multiple functional groups. Let’s break it down:
    • The core is a dihydroquinoline ring system, which is a bicyclic heterocycle.
    • Attached to the dihydroquinoline, we have a chlorophenyl group.
    • The compound also contains an oxoethyl moiety and a diethylcarbamodithioate group.
  • Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
  • Preparation Methods

    • The synthetic route to this compound involves several steps:

        Mannich Reaction: Start with a Mannich reaction, where a piperazine derivative (such as 4-bromophenylpiperazine) reacts with an aldehyde (e.g., formaldehyde) and an amine (e.g., 4-methoxyaniline).

        Cyclization: The resulting Mannich base undergoes cyclization to form the dihydroquinoline ring.

        Thione Formation: Finally, the thione group is introduced via reaction with carbon disulfide.

    • Industrial production methods may vary, but these steps provide a general overview.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation at the sulfur atom to form the corresponding sulfone.

      Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

      Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).

      Major Products: Sulfone derivatives, substituted dihydroquinolines.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antiviral agent.

      Agrochemicals: Explore its use in crop protection.

      Biological Studies: Assess its impact on cellular processes.

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinct features compared to these compounds.

    Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding

    Properties

    Molecular Formula

    C25H31ClN2OS2

    Molecular Weight

    475.1 g/mol

    IUPAC Name

    [2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl] N,N-diethylcarbamodithioate

    InChI

    InChI=1S/C25H31ClN2OS2/c1-6-27(7-2)23(30)31-16-22(29)28-21-11-9-8-10-20(21)25(5,17-24(28,3)4)18-12-14-19(26)15-13-18/h8-15H,6-7,16-17H2,1-5H3

    InChI Key

    RMFSHOXHGODKAK-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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